molecular formula C15H18ClNO B1381084 2-Amino-1,3-diphenylpropan-1-ol hydrochloride CAS No. 108714-45-0

2-Amino-1,3-diphenylpropan-1-ol hydrochloride

Cat. No.: B1381084
CAS No.: 108714-45-0
M. Wt: 263.76 g/mol
InChI Key: VTCHMVYQJZNPCX-UHFFFAOYSA-N
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Description

2-Amino-1,3-diphenylpropan-1-ol hydrochloride is a chemical compound that belongs to the class of amino alcohols. It is known for its potential therapeutic applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the reaction of benzaldehyde with nitroethane to form 2-nitro-1,3-diphenylpropan-1-ol, which is then reduced to 2-amino-1,3-diphenylpropan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted derivatives of 2-Amino-1,3-diphenylpropan-1-ol .

Scientific Research Applications

2-Amino-1,3-diphenylpropan-1-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference standard and in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems and as a precursor in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic applications, including its use in drug development.

    Industry: Used in the production of various industrial chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-phenylpropan-1-ol hydrochloride
  • 2-Amino-1,3-diphenylpropan-1-one hydrochloride
  • 2-Amino-1,3-diphenylpropan-1-amine hydrochloride

Uniqueness

2-Amino-1,3-diphenylpropan-1-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of amino and hydroxyl groups, making it versatile in various chemical reactions and applications.

Properties

IUPAC Name

2-amino-1,3-diphenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHMVYQJZNPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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